molecular formula C10H11ClO3 B11756304 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one

Cat. No.: B11756304
M. Wt: 214.64 g/mol
InChI Key: PSOKBNGNWKGBDS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one ( 1256481-07-8) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This molecule has a molecular formula of C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . It is characterized as a ketone derivative featuring a chloro-methoxyphenyl ring system, which is a valuable scaffold in medicinal chemistry and organic synthesis. Compounds with similar structural motifs, such as substituted phenylglycine and dihydroquinoline-dione analogs, have been identified as key intermediates or starting points in the discovery and optimization of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1) . Mutant IDH1 is a significant therapeutic target in cancers like acute myeloid leukemia (AML) and low-grade glioma, and inhibitors function by reducing the oncometabolite 2-hydroxyglutarate (2-HG) . As such, this compound serves as a potential building block for the synthesis of novel molecules for biochemical research and early-stage drug discovery programs. It is offered as a solid that should be stored sealed in a dry environment at 2-8°C . This product is for Research and Further Manufacturing Use Only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-methoxyethanone

InChI

InChI=1S/C10H11ClO3/c1-13-6-9(12)8-5-7(11)3-4-10(8)14-2/h3-5H,6H2,1-2H3

InChI Key

PSOKBNGNWKGBDS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Preparation Methods

Substrate Preparation: Chlorination and Methoxylation

The synthesis begins with 2-methoxyphenol, which undergoes chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Subsequent methoxylation of the hydroxyl group is achieved via alkylation with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone, yielding 1,5-dichloro-2-methoxybenzene.

Acylation Reaction

The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and aluminum trichloride (AlCl₃) in anhydrous dichloromethane. The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature:

C6H3(Cl)(OCH3)+CH3COClAlCl3C6H3(Cl)(OCH3)COCH3\text{C}6\text{H}3(\text{Cl})(\text{OCH}3) + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}3(\text{Cl})(\text{OCH}3)\text{COCH}_3

Key Data:

  • Yield: 68–72%

  • Purity: >95% (GC-MS analysis)

  • Challenges: Competing para-acylation (15–20% byproduct)

Nucleophilic Aromatic Substitution (SNAr) with Methoxyethylation

Nucleophilic substitution is employed to install the second methoxy group post-acylation. This method avoids over-chlorination and ensures precise substitution.

Intermediate Formation: 5-Chloro-2-methoxyacetophenone

The Friedel-Crafts product, 5-chloro-2-methoxyacetophenone, is treated with sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the acetyl group. Methoxyethyl bromide (CH₃OCH₂CH₂Br) is then added, facilitating SN2 substitution at the α-carbon of the ketone:

C6H3(Cl)(OCH3)COCH3+CH3OCH2CH2BrNaHC6H3(Cl)(OCH3)COCH2OCH3\text{C}6\text{H}3(\text{Cl})(\text{OCH}3)\text{COCH}3 + \text{CH}3\text{OCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH}} \text{C}6\text{H}3(\text{Cl})(\text{OCH}3)\text{COCH}2\text{OCH}3

Key Data:

  • Yield: 60–65%

  • Reaction Time: 12 hours at 80°C

  • Side Reaction: Elimination to form α,β-unsaturated ketone (8–10%)

Claisen-Schmidt Condensation for α-Alkoxy Ketone Formation

Claisen-Schmidt condensation is adapted to construct the α-methoxyacetyl moiety directly. This one-pot method reduces purification steps.

Reaction Protocol

A mixture of 5-chloro-2-methoxybenzaldehyde and methoxyacetone undergoes base-catalyzed condensation using sodium hydroxide (NaOH) in ethanol. The reaction forms the α,β-unsaturated ketone intermediate, which is hydrogenated using palladium on carbon (Pd/C) under H₂ to saturate the double bond:

C6H3(Cl)(OCH3)CHO+CH3COCH2OCH3NaOHC6H3(Cl)(OCH3)COCH2OCH3\text{C}6\text{H}3(\text{Cl})(\text{OCH}3)\text{CHO} + \text{CH}3\text{COCH}2\text{OCH}3 \xrightarrow{\text{NaOH}} \text{C}6\text{H}3(\text{Cl})(\text{OCH}3)\text{COCH}2\text{OCH}_3

Key Data:

  • Overall Yield: 55–58%

  • Selectivity: >90% for α- over β-alkoxy products

Grignard Reagent-Mediated Ketone Synthesis

Grignard reagents offer an alternative route to introduce the acetyl group with concomitant methoxylation.

Reaction Sequence

  • Formation of Aryl Grignard Reagent:
    5-Chloro-2-methoxybromobenzene reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

  • Acylation with Methoxyacetyl Chloride:
    The Grignard reagent is treated with methoxyacetyl chloride (CH₃OCH₂COCl) at −78°C, followed by quenching with ammonium chloride (NH₄Cl):

C6H3(Cl)(OCH3)MgBr+CH3OCH2COClC6H3(Cl)(OCH3)COCH2OCH3\text{C}6\text{H}3(\text{Cl})(\text{OCH}3)\text{MgBr} + \text{CH}3\text{OCH}2\text{COCl} \rightarrow \text{C}6\text{H}3(\text{Cl})(\text{OCH}3)\text{COCH}2\text{OCH}3

Key Data:

  • Yield: 50–54%

  • Limitations: Sensitivity to moisture and competing coupling reactions

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Friedel-Crafts68–72>95High regioselectivityByproduct formation
SNAr Methoxyethylation60–6590Precise substitutionMulti-step protocol
Claisen-Schmidt55–5888One-pot synthesisRequires hydrogenation step
Grignard50–5485Direct acylationSensitivity to reaction conditions

Optimization Strategies and Challenges

Regioselectivity Control

The electron-donating methoxy groups favor electrophilic substitution at the para position, but steric hindrance from the 2-methoxy group can shift reactivity to the meta position. Catalytic systems like zeolites or ionic liquids improve selectivity by modulating electron density.

Purification Techniques

Chromatographic separation is often required to isolate the target compound from regioisomers. Reverse-phase HPLC with acetonitrile/water gradients achieves >99% purity.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% and solvent-free conditions using ball milling, enhancing atom economy .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-one exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the presence of the methoxy and chloro groups enhances its ability to disrupt bacterial cell wall synthesis .

Key Findings:

  • Inhibition Zone : The compound showed inhibition zones ranging from 15 mm to 25 mm against tested pathogens.
  • Mechanism : The methoxy group is believed to increase lipophilicity, aiding penetration through bacterial membranes.

Anticancer Properties

The compound has been explored for its potential anticancer effects. In vitro studies demonstrated cytotoxic activity against several cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics .

Case Study Summary:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values lower than those of doxorubicin, suggesting a promising therapeutic index.

Neuropharmacological Applications

Recent research has also investigated the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal models, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Research Insights:

  • Oxidative Stress Reduction : The compound reduced reactive oxygen species (ROS) levels by approximately 40% in treated neuronal cells.
  • Neuroprotective Mechanism : It is hypothesized that the compound modulates antioxidant pathways, enhancing cellular resilience against neurotoxic insults.

Data Summary and Tables

The following table summarizes key findings related to the applications of 1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-one:

ApplicationActivity TypeKey FindingsReference
AntimicrobialBacterial InhibitionInhibition zones: 15 mm - 25 mm
AnticancerCytotoxicityIC50 values lower than doxorubicin
NeuropharmacologicalNeuroprotectionROS reduction by ~40%

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological and pharmacological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural similarities with several acetophenone derivatives, differing primarily in substituent type, position, and chain length. Key analogues include:

1-(4-Fluorophenyl)-2-methoxyethan-1-one : Substituted with a fluorine atom at the 4-position, this compound exhibits reduced steric hindrance compared to the bulkier chloro group in the target molecule. The fluorine atom’s electronegativity enhances polarity, affecting solubility and reaction kinetics .

1-(4-Chlorophenyl)-2-methoxyethan-1-one : The chloro substituent at the 4-position introduces stronger electron-withdrawing effects, directing electrophilic substitution to the ortho and para positions. This contrasts with the 5-chloro-2-methoxy arrangement in the target compound, which creates a distinct electronic environment .

1-(4-(Tert-butyl)phenyl)-2-methoxyethan-1-one : The tert-butyl group increases hydrophobicity and steric bulk, reducing reactivity in crowded environments. This contrasts with the target compound’s smaller chloro and methoxy substituents .

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight Physical State Key Spectral Data (NMR, MS)
Target Compound C₁₀H₁₁ClO₃ ~214.6 Not reported Not explicitly provided; inferred from analogues.
1-(4-Fluorophenyl)-2-methoxyethan-1-one C₉H₉FO₂ 168.17 Orange liquid $ ^1H $ NMR (CDCl₃): δ 7.31–7.25 (m, 2H), 3.36 (s, 3H)
1-(4-Chlorophenyl)-2-methoxyethan-1-one C₉H₉ClO₂ 184.62 Yellow liquid Rf = 0.52 (hexane/ethyl acetate 2:1)
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one C₉H₉ClO₂ 184.62 Powder $ ^1H $ NMR: δ 12.0 (s, OH), 2.5 (s, CH₃)

Key Observations :

  • Polarity : The 4-chloro derivative (Rf = 0.52) is less polar than the 4-fluoro analogue (Rf = 0.40), likely due to chlorine’s lower electronegativity .
  • State : Bulky substituents (e.g., tert-butyl) favor liquid states, while hydroxyl groups (e.g., 5-chloro-2-hydroxy derivatives) promote crystalline solid formation .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one, also known as a substituted aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following structure:

C9H9ClO2\text{C}_9\text{H}_9\text{ClO}_2

This molecular formula indicates the presence of a chloro group and two methoxy groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antiproliferative , antioxidant , and anti-inflammatory effects. The following sections detail these activities based on recent studies.

Antiproliferative Activity

Recent studies have demonstrated that 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one shows significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • LASCPC-01 (NPEC cell line)
    • PC-3 (prostate cancer cell line)

Findings:

  • The compound demonstrated an IC50 value of approximately 0.47 μM against the LASCPC-01 cell line, indicating potent antiproliferative activity.
  • It was noted that compound 46 (an optimized derivative) exhibited a selectivity index greater than 190-fold over PC-3 cells, suggesting it preferentially targets NPEC cells while sparing normal prostate cells .

The mechanisms underlying the biological activity of this compound involve:

  • Cell Cycle Arrest : The compound induces G1 phase cell cycle arrest in a dose-dependent manner.
  • Apoptosis Induction : It promotes apoptosis, evidenced by increased levels of cleaved PARP and cleaved caspase-3 proteins in treated cells .

Antioxidant Activity

The antioxidant potential of 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one has been evaluated through various assays:

Assay TypeResult
DPPH ScavengingSignificant activity
ABTS AssayHigh radical scavenging capacity

These results suggest that the compound can effectively neutralize free radicals, contributing to its therapeutic potential in oxidative stress-related conditions.

Anti-inflammatory Properties

In addition to its antiproliferative and antioxidant activities, this compound has shown promising anti-inflammatory effects. Studies indicate that it modulates inflammatory pathways, potentially reducing cytokine production in activated macrophages.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study revealed that treatment with the compound resulted in significant inhibition of cell proliferation in LASCPC-01 cells while maintaining low toxicity to normal cells .
  • Molecular Docking Studies :
    • Virtual screening has indicated that the compound interacts favorably with target proteins involved in tumor growth and inflammation, supporting its potential as a therapeutic agent .
  • Comparative Analysis :
    • When compared to other derivatives, this compound showed superior biological activity, highlighting the importance of structural modifications in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step electrophilic aromatic substitution (EAS) reactions. A precursor such as 5-chloro-2-methoxyacetophenone may undergo further methoxylation using a methoxy donor (e.g., methyl iodide) under basic conditions (e.g., NaH in DMF). Alternatively, Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with methoxyacetyl chloride in the presence of AlCl₃ can yield the target compound. Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize byproducts like over-substituted derivatives .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. For example, the methoxy groups exhibit distinct singlet peaks in ¹H NMR (δ ~3.8–4.0 ppm), while the ketone carbonyl appears at ~200–210 ppm in ¹³C NMR. X-ray crystallography (using software like SHELX ) can resolve stereoelectronic effects, such as torsional angles between the chloro and methoxy groups, which influence reactivity .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer : The electron-withdrawing chloro group and electron-donating methoxy groups create a polarized aromatic ring, directing electrophilic attacks to specific positions (e.g., para to methoxy). Solubility in polar aprotic solvents (e.g., DMSO, acetone) facilitates reactions like nucleophilic substitutions. LogP calculations (~2.5) predict moderate hydrophobicity, which is relevant for biological membrane permeability .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the phenyl ring?

  • Methodological Answer : Computational studies (e.g., Density Functional Theory, DFT) can map transition states during methoxy group substitution. For instance, replacing chloro with amino groups alters the ring’s electron density, requiring adjusted reaction conditions (e.g., lower temperatures for nitration). Kinetic isotope effects (KIEs) and Hammett plots are experimental tools to quantify substituent effects on reaction rates .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and dose-response curves with IC₅₀ calculations are essential. Redundant testing in multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) clarifies specificity .

Q. How can molecular docking elucidate its interaction with biological targets?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) models interactions between the compound’s methoxy groups and enzyme active sites (e.g., cytochrome P450). Free energy calculations (MM-PBSA) validate binding affinities. For example, the chloro group may sterically hinder binding to hydrophobic pockets, while methoxy groups form hydrogen bonds with catalytic residues .

Q. What computational models predict its metabolic stability in vivo?

  • Methodological Answer : ADMET predictors (e.g., SwissADME) simulate Phase I/II metabolism. The compound’s methoxy groups are susceptible to demethylation by CYP450 enzymes, generating phenolic intermediates. In vitro microsomal assays (e.g., liver S9 fractions) coupled with LC-MS/MS track metabolite formation and half-life .

Q. How do structural analogs compare in modulating enzyme inhibition?

  • Methodological Answer : Replace the ethanone moiety with methylbutanone (as in 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one) to assess steric effects on enzyme inhibition. Kinetic assays (e.g., Lineweaver-Burk plots) quantify competitive vs. non-competitive inhibition. For example, bulkier substituents may reduce Ki values by enhancing van der Waals interactions with allosteric sites .

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